N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCVWXHOCSPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentyl ring with hydroxymethyl and sulfonamide substituents, which may influence its solubility, stability, and interaction with biological macromolecules. Understanding these properties is crucial for predicting its biological activity.
Chemical Structure
- Molecular Formula : C12H19N3O4S
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various pathogens.
- Anticancer Potential : The ability to inhibit carbonic anhydrases (CAs), particularly isoforms linked to tumor progression (hCA IX and hCA XII), has been noted in structurally related compounds. This suggests that this compound could also possess anticancer properties through similar mechanisms.
Case Studies and Research Findings
-
Inhibition of Carbonic Anhydrases :
- A study on coumarin derivatives indicated that modifications in the structure can lead to selective inhibition of hCA IX and hCA XII, which are implicated in cancer progression. The K_i values for potent inhibitors ranged from 0.48 to 3.33 µM . Given the structural similarities, this compound may exhibit comparable inhibitory effects.
-
Antimicrobial Activity :
- Research has shown that certain sulfonamide derivatives possess significant antibacterial properties. For instance, compounds with similar sulfonamide groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in treating bacterial infections.
- Structural Analysis :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
Cyclopentyl Acetamide Derivatives
Example: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide ()
- Structural Similarities : Cyclopentyl core, acetamide group.
- Key Differences : The thiazole substituent replaces the methylsulfonamido and hydroxyl groups.
- Functional Implications :
Sulfonamide-Modified Acetamides
Example : 2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide ()
- Structural Similarities : Sulfonamido-acetamide backbone.
- Key Differences : Aromatic benzene sulfonamide vs. aliphatic methylsulfonamido; pyridinylmethyl vs. cyclopentyl-hydroxymethyl.
- Functional Implications :
Physicochemical Properties
*Compound from : Cyclopentyl acetamide with sulfonamide (IR: 1681 cm⁻¹ C=O; NMR: δ 10.2 ppm NHCO) .
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